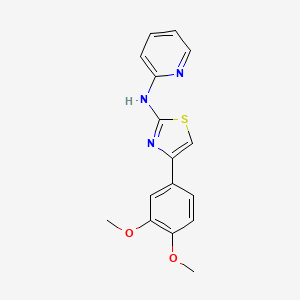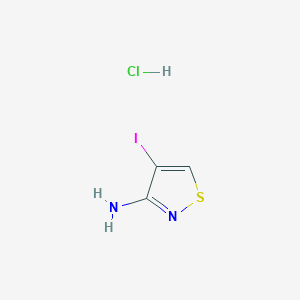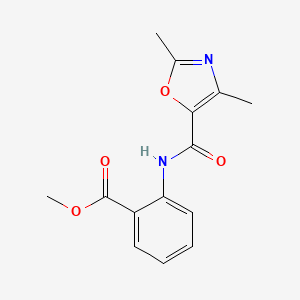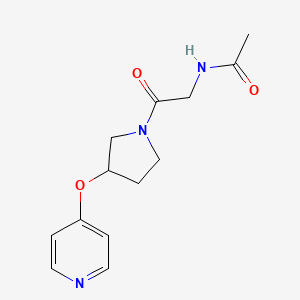![molecular formula C23H25N3O3 B2809678 1-allyl-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-06-9](/img/structure/B2809678.png)
1-allyl-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including an allyl group, a methoxyphenoxy group, a benzimidazole group, and a pyrrolidinone group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group, for example, is a fused aromatic ring system, which could have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity would be influenced by the presence of the various functional groups .科学的研究の応用
Electroluminescent Materials
One application of structurally related compounds involves the development of electroluminescent materials. Dobrikov, Aleksandrova, and colleagues synthesized compounds with potential applications in organic light-emitting devices (OLEDs), investigating their photophysical properties for potential use in electroluminescent layers. These materials could be utilized in the production of color electroluminescent structures, indicating the relevance of such compounds in the creation of display technology (Dobrikov, Aleksandrova, 2011).
Anticancer Activity
Another study explored the synthesis of novel Eugenol derivatives, including structures related to the compound , for their anticancer activity against breast cancer cells. The study found that certain derivatives exhibited significant cytotoxicity, suggesting that modifications of the compound could lead to potential therapeutic agents for cancer treatment (Alam, 2022).
Heterocyclic Chemistry
Compounds with similar structural motifs have been synthesized and evaluated for their potential in creating novel heterocyclic compounds. For example, research into o-quinone methides and their trapping to afford chroman derivatives indicates the versatility of such structures in synthetic organic chemistry and the potential for developing new materials or pharmaceuticals (Katritzky, Lan, 1992).
Synthesis of Derivatives
Antitumor Activities
Another study focused on the synthesis of pyrazole, thiophene, pyridine, and coumarin derivatives, incorporating the benzo[d]imidazole moiety for antitumor evaluations. This research suggests that such compounds could have applications in the development of new antitumor agents (Mohareb, Gamaan, 2018).
作用機序
将来の方向性
特性
IUPAC Name |
4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-12-25-16-17(15-22(25)27)23-24-18-8-4-5-9-19(18)26(23)13-14-29-21-11-7-6-10-20(21)28-2/h3-11,17H,1,12-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAFEYNGWCGHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2809596.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2809600.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2809601.png)
![2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2809602.png)
![Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2809603.png)


![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2809609.png)
![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2809610.png)

![N-Cyclohexyl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2809614.png)
